N'-cyclopentyl-N-(3-methoxypropyl)ethanediamide

Description

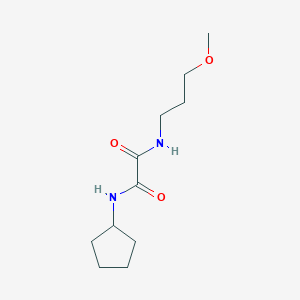

N'-Cyclopentyl-N-(3-methoxypropyl)ethanediamide is a diamide derivative characterized by a central ethanediamide (oxamide) backbone substituted with a cyclopentyl group and a 3-methoxypropyl chain.

Properties

IUPAC Name |

N'-cyclopentyl-N-(3-methoxypropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-16-8-4-7-12-10(14)11(15)13-9-5-2-3-6-9/h9H,2-8H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBNEYBUKHAYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- typically involves the reaction of oxamide with N-cyclopentylamine and 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- has a wide range of scientific research applications, including:

Chemistry: The compound is used as a ligand in various catalytic reactions, including copper-catalyzed amination and amidation of aryl halides.

Biology: It is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is used in the production of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Oxamide, N-cyclopentyl-N’-(3-methoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural Differences and Similarities

The closest structural analog identified is N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide (hereafter referred to as Compound A). Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Impact of Fluorine and Sulfone Groups :

- The fluorine atom in Compound A increases metabolic stability and lipophilicity, whereas the sulfone group may improve solubility in polar solvents .

- The cyclopentyl group in the primary compound likely enhances hydrophobicity, favoring membrane permeability.

The primary compound, with an estimated mass of ~300–350 Da, may have better pharmacokinetic properties.

Biological Activity

N'-cyclopentyl-N-(3-methoxypropyl)ethanediamide is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory pathways, offering potential benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or bacterial metabolism.

- Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways that regulate immune responses.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibitory effects against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for different strains as shown in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound has promising antimicrobial properties, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in macrophages. A case study involving lipopolysaccharide (LPS)-stimulated macrophages showed a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels when treated with the compound.

Case Study Example :

A group of researchers investigated the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The results indicated a significant reduction in paw edema compared to the control group, highlighting its potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.